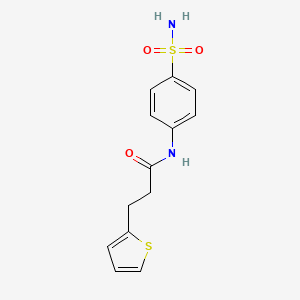![molecular formula C16H12ClF2N5OS B12136432 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B12136432.png)
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-amino-5-(2-chlorophényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophényl)acétamide est un composé organique complexe qui appartient à la classe des dérivés du triazole. Ce composé se caractérise par sa structure unique, qui comprend un cycle triazole, un groupe chlorophényle et un groupe difluorophényle. La présence de ces groupes fonctionnels confère au composé des propriétés chimiques et biologiques spécifiques, ce qui le rend intéressant dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-{[4-amino-5-(2-chlorophényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophényl)acétamide implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle triazole : Le cycle triazole peut être synthétisé par une réaction de cyclisation impliquant des dérivés d’hydrazine et des aldéhydes ou des cétones appropriés en conditions acides ou basiques.
Introduction du groupe chlorophényle : Le groupe chlorophényle peut être introduit par une réaction de substitution nucléophile utilisant des dérivés du chlorobenzène.
Formation de la liaison sulfanyl : La liaison sulfanyl est formée en faisant réagir l’intermédiaire triazole avec des dérivés de thiol dans des conditions appropriées.
Introduction du groupe difluorophényle : Le groupe difluorophényle est introduit par une réaction de couplage utilisant des dérivés du difluorobenzène.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des voies de synthèse susmentionnées pour obtenir des rendements et une pureté plus élevés. Cela peut inclure l’utilisation de catalyseurs avancés, de conditions réactionnelles optimisées et de techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-{[4-amino-5-(2-chlorophényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophényl)acétamide peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium pour former des sulfoxydes ou des sulfones correspondants.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs comme le borohydrure de sodium ou l’hydrure d’aluminium et de lithium pour réduire des groupes fonctionnels spécifiques.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, en particulier au niveau des cycles aromatiques.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène, permanganate de potassium, acide acétique.
Réduction : Borohydrure de sodium, hydrure d’aluminium et de lithium, éthanol.
Substitution : Solvants halogénés, bases ou acides forts, températures élevées.
Principaux produits formés
Oxydation : Sulfoxydes, sulfones.
Réduction : Dérivés de triazole réduits.
Substitution : Composés aromatiques substitués.
Applications de recherche scientifique
Le 2-{[4-amino-5-(2-chlorophényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophényl)acétamide présente un large éventail d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antifongiques et anticancéreuses.
Médecine : Enquête sur ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments ciblant des maladies spécifiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans certains procédés industriels.
Applications De Recherche Scientifique
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
Le mécanisme d’action du 2-{[4-amino-5-(2-chlorophényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophényl)acétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, inhibant leur activité ou modulant leur fonction. Cela peut entraîner divers effets biologiques, tels que l’inhibition de la croissance microbienne ou l’induction de l’apoptose dans les cellules cancéreuses. Les cibles moléculaires et les voies exactes impliquées dépendent de l’application spécifique et du contexte d’utilisation.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Amino-5-(4-chlorophényl)-1,3,4-thiadiazole : Un autre dérivé du triazole présentant des caractéristiques structurelles similaires.
5-(4-Chlorophényl)-1,3,4-thiadiazole : Partage le groupe chlorophényle et le cycle triazole.
Dérivés du 1,2,4-triazole : Une large classe de composés présentant des cycles triazole similaires et des substituants variés.
Unicité
Le 2-{[4-amino-5-(2-chlorophényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophényl)acétamide est unique en raison de la combinaison spécifique de groupes fonctionnels, ce qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C16H12ClF2N5OS |
|---|---|
Poids moléculaire |
395.8 g/mol |
Nom IUPAC |
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C16H12ClF2N5OS/c17-11-4-2-1-3-10(11)15-22-23-16(24(15)20)26-8-14(25)21-13-6-5-9(18)7-12(13)19/h1-7H,8,20H2,(H,21,25) |
Clé InChI |
SRLMWXPWIKXELB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-ethyl-4'-hydroxy-3'-[(4-methoxyphenyl)carbonyl]-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12136354.png)
![2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B12136363.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acet amide](/img/structure/B12136367.png)
![2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12136372.png)
![5-[3-(benzyloxy)phenyl]-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12136377.png)
![(5Z)-2-[(2-bromophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12136385.png)
![5-[4-(Benzyloxy)phenyl]-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12136393.png)

![ethyl 2-amino-1-(2,5-difluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12136416.png)

![4-methyl-3-[(naphthalen-1-ylmethyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B12136422.png)
![N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide](/img/structure/B12136426.png)


